4-(Piperidine-3-carbonyl)thiomorpholine
Description
4-(Piperidine-3-carbonyl)thiomorpholine is a heterocyclic compound featuring a thiomorpholine ring (a six-membered ring containing sulfur and nitrogen) linked to a piperidine moiety via a carbonyl group. The sulfur atom in thiomorpholine enhances lipophilicity compared to its oxygen-containing morpholine analogues, while the piperidine-3-carbonyl group introduces hydrogen-bonding capabilities and steric complexity .
Properties
CAS No. |
1042784-02-0 |
|---|---|
Molecular Formula |
C10H18N2OS |
Molecular Weight |
214.33 g/mol |
IUPAC Name |
piperidin-3-yl(thiomorpholin-4-yl)methanone |
InChI |
InChI=1S/C10H18N2OS/c13-10(9-2-1-3-11-8-9)12-4-6-14-7-5-12/h9,11H,1-8H2 |
InChI Key |
XFLUDINKUMOUGB-UHFFFAOYSA-N |
SMILES |
C1CC(CNC1)C(=O)N2CCSCC2 |
Canonical SMILES |
C1CC(CNC1)C(=O)N2CCSCC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Conformational Comparisons
2.1. Thiomorpholine vs. Morpholine Analogues
Key Structural Differences :
- Thiomorpholine : Contains a sulfur atom in place of oxygen in morpholine. This substitution increases lipophilicity (logP values typically 0.5–1.0 units higher) and introduces a metabolically labile site prone to oxidation (forming sulfoxides or sulfones) .
- Morpholine : Oxygen atom enables stronger hydrogen bonding but reduces membrane permeability compared to thiomorpholine derivatives.
- Crystal Packing: 4-(4-Nitrophenyl)thiomorpholine forms centrosymmetric dimers via C–H···O hydrogen bonds involving sulfur-adjacent methylene groups, a feature absent in morpholine analogues .
2.2. Piperidine-3-carbonyl vs. Other Substituents
- Sulfonyl Groups : Derivatives like 4-(6-hydrazinylpyridin-3-ylsulfonyl)thiomorpholine () exhibit enhanced polarity and DNA gyrase affinity due to the sulfonyl group’s electron-withdrawing nature .
- Nitro/Amino Groups: 4-(4-Nitrophenyl)thiomorpholine () and its reduced 4-thiomorpholinoaniline derivative show divergent reactivity; the nitro group facilitates aromatic substitution, while the amino group enables amide coupling in drug scaffolds .
3.1. Antimicrobial Activity
- The sulfur atom’s oxidation state (sulfide vs. sulfone) modulates antibacterial activity; sulfones (e.g., 4-thiomorpholine 1,1-dioxide derivatives) display higher polarity and altered target binding .
3.2. Enzyme Inhibition
- Thiomorpholine-containing compounds (e.g., kinase inhibitors) leverage sulfur’s soft nucleophilicity for covalent or non-covalent interactions with catalytic residues .
Physicochemical and Metabolic Properties
- Metabolism : Thiomorpholine derivatives are susceptible to oxidation at sulfur, forming sulfoxides (e.g., thiomorpholine S-oxide in ) or sulfones (), which may alter activity or toxicity .
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